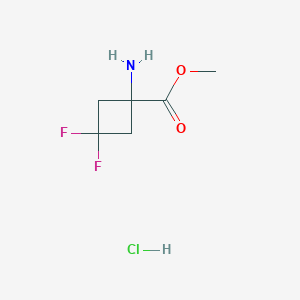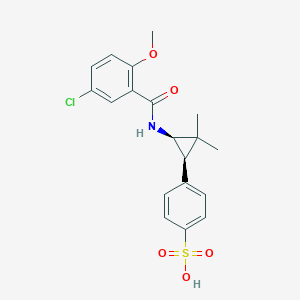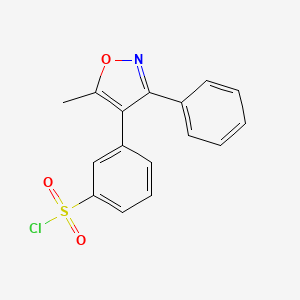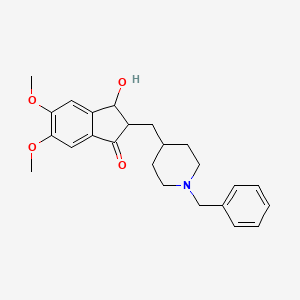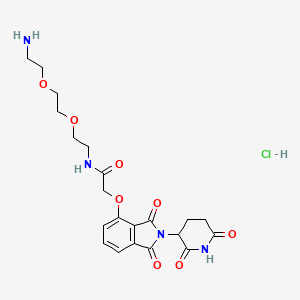
2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
説明
科学的研究の応用
Chemical Properties and Synthesis
Benzofused thiazole derivatives, similar in structure to 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide, have been synthesized and evaluated for various applications, including antioxidant and anti-inflammatory agents. The synthesis involves a cyclocondensation reaction of carboxylic acid with 2-aminothiophenol in POCl3. These compounds exhibit potential in vitro anti-inflammatory and antioxidant activities, with distinct activity observed in specific derivatives (3c, 3d, and 3e). Molecular docking studies further support their potential therapeutic applications (Raut et al., 2020).
Biological and Pharmacological Significance
Thiazole and benzothiazole derivatives are known for their broad spectrum of biological activities. The coupling of (thio)urea and benzothiazole results in compounds with enhanced physicochemical and biological properties, important in medicinal chemistry. Examples include Frentizole (a UBT derivative) used for treating rheumatoid arthritis and systemic lupus erythematosus, and Bentaluron and Bethabenthiazuron, which are commercial fungicides. This review emphasizes the chemical aspects and pharmacological activities of these compounds, covering synthetic methodologies and highlighting their potential as therapeutic agents (Rosales-Hernández et al., 2022).
Chemical Transformations and Biological Properties
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively studied. These derivatives display a range of biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. The study of these compounds over the past three decades has shown their prevalence in both natural molecules and synthetic drugs, demonstrating their significant role in pharmaceuticals (Abdurakhmanova et al., 2018).
Optoelectronic Materials
The incorporation of thiazole derivatives into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These compounds, especially when polyhalogenated, serve as major starting materials for polysubstituted fluorescent quinazolines. They exhibit electroluminescent properties and are used in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. Their diverse applications highlight their potential in the field of material science (Lipunova et al., 2018).
Safety And Hazards
特性
IUPAC Name |
2-[2-(2,6-difluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS.BrH/c16-10-5-3-6-11(17)14(10)19-15-18-12(8-21-15)9-4-1-2-7-13(9)20;/h1-8,20H,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPFRDFOHQMKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC=C3F)F)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)
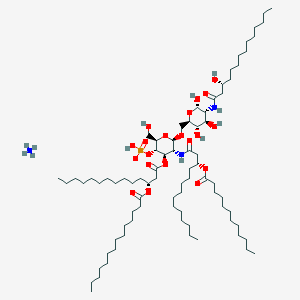
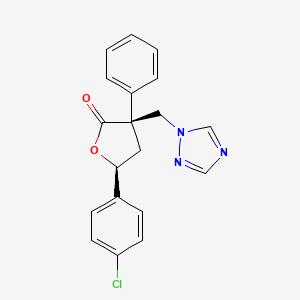
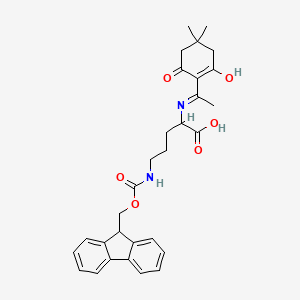
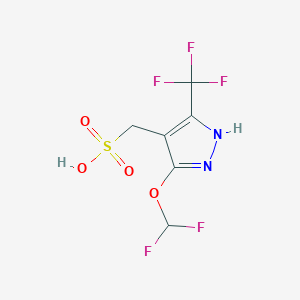
![5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one](/img/structure/B1436956.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)
